3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of methoxy groups, an oxazolo[4,5-b]pyridine moiety, and a benzamide group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and oxazolo[4,5-b]pyridine-containing molecules. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
What sets 3,4-DIMETHOXY-N-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-6-7-15(22-25-20-18(29-22)5-4-10-23-20)11-16(13)24-21(26)14-8-9-17(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
OESAZSHLSOMJDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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